molecular formula C8H8BrFN2O B3043943 5'-Amino-4'-bromo-2'-fluoroacetanilide CAS No. 95635-48-6

5'-Amino-4'-bromo-2'-fluoroacetanilide

Cat. No.: B3043943
CAS No.: 95635-48-6
M. Wt: 247.06 g/mol
InChI Key: ZIABKTZYXSSVSX-UHFFFAOYSA-N
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Description

Acetanilide (B955), a simple derivative of aniline (B41778), serves as a fundamental scaffold in medicinal chemistry and organic synthesis. nih.govchemicalbook.com The introduction of various functional groups onto the aromatic ring of acetanilide can dramatically alter its physical, chemical, and biological properties. researchgate.net The strategic placement of halogens and amino groups, in particular, gives rise to a class of compounds with significant potential for diverse applications.

5'-Amino-4'-bromo-2'-fluoroacetanilide is a polysubstituted aromatic compound belonging to the acetanilide family. The core structure consists of an acetamide (B32628) group (-NHCOCH₃) attached to a benzene (B151609) ring. What makes this molecule of particular interest is the specific arrangement of its other substituents: an amino group (-NH₂) at the 5'-position, a bromine atom (Br) at the 4'-position, and a fluorine atom (F) at the 2'-position. This specific substitution pattern places it within the category of halogenated and aminated acetanilides, a group of compounds extensively studied for their potential biological activities. The presence of multiple, distinct functional groups suggests a molecule with complex reactivity and the potential for targeted chemical modifications.

The incorporation of halogen atoms into aromatic systems is a well-established strategy in medicinal chemistry and materials science. Fluorine and bromine, while both halogens, impart distinct and highly valuable properties to an organic molecule.

Fluorine: Due to its small size and high electronegativity, fluorine can significantly influence a molecule's properties. tandfonline.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. bohrium.commdpi.com It can also modulate the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's pharmacokinetic profile. bohrium.com Furthermore, fluorine can participate in unique protein-ligand interactions, potentially increasing the binding affinity of a drug candidate to its target. tandfonline.comresearchgate.net

Bromine: The bromine atom is larger and less electronegative than fluorine but offers its own set of advantages. It is an excellent leaving group and a versatile synthetic handle, facilitating a wide range of cross-coupling reactions to build more complex molecules. researchgate.net In pharmaceuticals, bromine-containing compounds have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. tethyschemical.com The presence of bromine can also enhance the lipophilicity of a molecule, which can be crucial for its ability to cross biological membranes.

The dual presence of fluorine and bromine in this compound suggests a molecule designed to leverage the complementary benefits of these two halogens.

Current research in organic chemistry is heavily focused on the synthesis and application of multifunctionalized aromatic compounds. These molecules are central to the development of new pharmaceuticals, with many modern drugs featuring complex aromatic cores. numberanalytics.com The ability to precisely install multiple functional groups allows for the fine-tuning of a molecule's properties to achieve desired biological activity and pharmacokinetic profiles. jocpr.com

A significant trend is the development of novel synthetic methodologies that allow for the efficient and selective functionalization of aromatic rings. numberanalytics.com This includes advancements in cross-coupling reactions, direct C-H activation, and late-stage functionalization, which enables the modification of complex molecules at a late point in their synthesis. Researchers are also exploring the use of these compounds in materials science for applications such as organic light-emitting diodes (OLEDs), sensors, and polymers with unique properties. numberanalytics.com

A comprehensive academic investigation into this compound would aim to fully characterize its chemical and physical properties, develop efficient synthetic routes, and explore its potential applications. The primary objectives of such an investigation would include:

Synthesis and Characterization: To establish a reliable and scalable synthetic pathway to this compound and to thoroughly characterize the compound using modern spectroscopic and analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography).

Reactivity Studies: To investigate the reactivity of the various functional groups present in the molecule, exploring its potential as a building block for the synthesis of more complex derivatives.

Computational Modeling: To use computational methods to understand the molecule's electronic structure, conformation, and potential interactions with biological targets.

Screening for Biological Activity: To screen the compound and its derivatives for potential pharmacological activities, guided by the known properties of related halogenated and aminated acetanilides.

Such an investigation would contribute valuable knowledge to the field of organic chemistry and could potentially lead to the discovery of new molecules with useful applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-amino-4-bromo-2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O/c1-4(13)12-8-3-7(11)5(9)2-6(8)10/h2-3H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIABKTZYXSSVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Amino 4 Bromo 2 Fluoroacetanilide

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 5'-Amino-4'-bromo-2'-fluoroacetanilide is crucial for devising a viable forward synthesis. The target molecule is an N-(5-amino-4-bromo-2-fluorophenyl)acetamide. The most straightforward disconnection is the amide bond, pointing to 5-amino-4-bromo-2-fluoroaniline as the immediate precursor. However, the selective acylation of one amino group in a diaminobenzene derivative can be challenging.

A more robust strategy involves introducing the 5'-amino group in the final step. This disconnection reveals N-(4-bromo-2-fluoro-5-nitrophenyl)acetamide as the key penultimate intermediate. The amino group can be readily formed via the reduction of the nitro group, a reliable and high-yielding transformation.

Further disconnection of the bromine atom from this intermediate leads to N-(2-fluoro-5-nitrophenyl)acetamide. The subsequent disconnection of the acetyl group points towards 2-fluoro-5-nitroaniline, a suitable starting precursor for the bromination step. This precursor can, in turn, be derived from the nitration of 2-fluoroacetanilide (B3051326), which itself comes from the acetylation of 2-fluoroaniline (B146934). This multi-step approach allows for a controlled, stepwise introduction of the required functionalities.

Identification of key synthetic challenges posed by multiple substituents

The synthesis of a tetrasubstituted benzene (B151609) ring like that in this compound is fraught with challenges, primarily centered on achieving the correct regiochemistry.

Regiocontrol: The primary challenge is directing the incoming electrophiles (for nitration and bromination) to the desired positions on the aromatic ring. The substitution pattern is governed by the directing effects of the substituents already present. The fluoro and acetamido groups are ortho-, para-directing, while the nitro group is a meta-director. Harnessing the synergistic or competing influences of these groups is essential.

Isomer Formation: Electrophilic aromatic substitution reactions on substituted rings often yield a mixture of isomers. For instance, the initial nitration of 2-fluoroacetanilide could potentially produce several nitro isomers. The synthetic route must be designed to favor the formation of the desired isomer and allow for its purification.

Substituent Compatibility: The reaction conditions for each step must be compatible with the functional groups present on the molecule. For example, the reduction of the nitro group must be selective and not affect the bromo or fluoro substituents.

Reaction Sequencing: The order in which the functional groups are introduced is critical. Protecting the highly activating amino group as an acetanilide (B955) is a key strategic decision. This modification moderates the group's activating strength and provides steric hindrance, which helps to control the regioselectivity of subsequent substitution reactions. ias.ac.in

Proposed synthetic routes from readily available precursors

Based on the retrosynthetic analysis, a plausible and efficient synthetic route starting from the readily available precursor 2-fluoroaniline is proposed:

Acetylation: 2-fluoroaniline is first acetylated to form N-(2-fluorophenyl)acetamide (2-fluoroacetanilide). This step protects the amino group and controls its directing influence in subsequent steps. ias.ac.in

Nitration: The resulting 2-fluoroacetanilide is nitrated to introduce a nitro group. The directing effects of the acetamido (ortho, para) and fluoro (ortho, para) groups will primarily direct the incoming nitro group to the position para to the acetamido group, yielding N-(2-fluoro-5-nitrophenyl)acetamide.

Bromination: The N-(2-fluoro-5-nitrophenyl)acetamide is then subjected to regioselective bromination. The combined directing effects of the substituents (acetamido: ortho-directing; fluoro: para-directing; nitro: meta-directing) strongly favor the introduction of bromine at the C4 position, which is ortho to the acetamido group, para to the fluoro group, and meta to the nitro group. This step yields the key intermediate, N-(4-bromo-2-fluoro-5-nitrophenyl)acetamide.

Reduction: The final step is the selective reduction of the nitro group to an amino group. This transformation converts N-(4-bromo-2-fluoro-5-nitrophenyl)acetamide into the target compound, this compound.

This route offers a high degree of control over the introduction of each substituent, minimizing the formation of unwanted side products.

Precursor Synthesis and Functionalization

The successful execution of the proposed synthetic route relies on the efficient synthesis and functionalization of key intermediates, particularly fluoroaniline (B8554772) derivatives.

Synthesis of 4-fluoroaniline (B128567) derivatives as foundational intermediates

While the proposed route starts with 2-fluoroaniline, other fluoroanilines like 4-fluoroaniline are common foundational intermediates in organic synthesis. nbinno.com The industrial production of 4-fluoroaniline typically involves the reduction of 4-fluoronitrobenzene. Catalytic hydrogenation is a widely used method known for its efficiency and high yields. chemicalbook.com

Table 1: Selected Methods for the Synthesis of 4-Fluoroaniline
Starting MaterialReagents/CatalystConditionsYieldReference
4-Fluoronitrobenzene10% Pd/C, H₂Methanol, Room Temperature, 3 h100% chemicalbook.com
NitrobenzenePtO₂, BF₃-HF, H₂42°C, 12.5 h95% chemicalbook.comchemicalbook.com
NitrobenzenePdCl₂-V₂O₅, CO160°C, 3 h90% chemicalbook.comchemicalbook.com

Another important precursor can be 4-fluoro-3-nitroaniline, which can be synthesized by the nitration of p-fluoroaniline under anhydrous conditions to avoid oxidative side reactions and improve yield. google.com

Regioselective introduction of bromine and amino functionalities

The controlled introduction of bromine and amino groups onto the fluoroacetanilide core is the cornerstone of this synthesis.

Regioselective Bromination: The bromination of activated aromatic rings like acetanilides requires methods that offer high regioselectivity to prevent the formation of multiple isomers. nih.govresearchgate.net Halogenation of unprotected anilines often leads to polysubstitution, but using the acetamido protecting group mitigates this. ias.ac.innih.gov Modern methods using copper(II) bromide (CuBr₂) in ionic liquids have shown excellent results for the para-bromination of substituted anilines under mild conditions. nih.govbeilstein-journals.org Another practical approach involves using sodium bromide with an oxidizing agent like sodium persulfate (Na₂S₂O₈), catalyzed by copper sulfate. researchgate.net

Table 2: Modern Regioselective Bromination Methods
Substrate TypeReagentsConditionsKey FeatureReference
Unprotected AnilinesCuBr₂ in [HMIM]Br (ionic liquid)Room TemperatureHigh para-selectivity, mild conditions nih.govresearchgate.net
Free AnilinesNaBr, Na₂S₂O₈, CuSO₄·5H₂O (cat.)Not specifiedUses readily available reagents researchgate.net
Aniline (B41778)n-BuLi, Me₃SnCl, then Br₂Not specifiedOne-pot synthesis of p-bromoaniline nih.gov
4-Fluoroacetanilide (B1213217)HBr, Oxidizing Agent (e.g., H₂O₂)30-60°CForms 2-bromo-4-fluoroacetanilide google.com

Introduction of the Amino Group: The amino functionality in the target molecule is introduced via the reduction of a nitro group. This is a classic and highly efficient transformation in organic synthesis. A variety of reducing agents can accomplish this conversion selectively without affecting other functional groups like halogens on the aromatic ring.

Table 3: Common Methods for Aromatic Nitro Group Reduction
Reagent SystemTypical ConditionsAdvantages
H₂ with Pd, Pt, or Ni catalystMethanol or Ethanol, RT-50°CHigh yield, clean reaction, atmospheric or high pressure
Fe / HCl or NH₄ClAqueous ethanol, refluxInexpensive, effective for many substrates
SnCl₂ / HClConcentrated HCl, RT or gentle heatingEffective, works for a wide range of substrates
Sodium Dithionite (Na₂S₂O₄)Aqueous or biphasic systemsMild conditions, useful for sensitive substrates

Acetanilide Formation Protocols

The formation of an acetanilide from an aniline is a fundamental protection strategy in multi-step aromatic synthesis. The reaction involves the acylation of the amino group, typically through a nucleophilic acyl substitution mechanism. tiu.edu.iq This transformation is crucial as it converts the strongly activating -NH₂ group into the moderately activating -NHCOCH₃ group, which is essential for controlling regioselectivity in subsequent electrophilic substitution reactions. ias.ac.in

The most common acetylating agents are acetic anhydride (B1165640) and acetyl chloride. ias.ac.ingordon.edu The reaction is often carried out by dissolving the aniline in water with hydrochloric acid, followed by the addition of the acetylating agent and a weak base like sodium acetate (B1210297). uobasrah.edu.iqslideshare.net The acid helps to dissolve the aniline starting material, while the sodium acetate buffers the solution and regenerates the free, nucleophilic aniline required for the reaction. uobasrah.edu.iq

Table 4: Common Protocols for Acetanilide Formation
Aniline SubstrateReagentsSolvent/ConditionsPurpose of AdditivesReference
AnilineAcetic Anhydride, conc. HCl, Sodium AcetateWaterHCl to dissolve aniline; NaOAc as a weak base uobasrah.edu.iqslideshare.net
AnilineAcetic AnhydrideWater, swirlingWater acts as a solvent to disperse reactants gordon.edu
AnilineAcetic Anhydride, Acetic AcidAnhydrous, refluxAcetic acid as solvent ias.ac.in
AnilineAcetic Acid, Zinc dustRefluxZinc dust acts as a reducing agent to prevent oxidation ias.ac.in

Acetylation strategies for fluoroaniline precursors

The initial step in the synthesis often involves the protection of the highly activating and nucleophilic amino group of a fluoroaniline precursor, such as 4-fluoroaniline. This is typically achieved through acetylation, which transforms the amino group (-NH₂) into an acetamido group (-NHCOCH₃). This transformation is crucial for several reasons: it reduces the activating strength of the substituent, thus helping to prevent side reactions like polybromination, and it provides steric hindrance that can influence the regioselectivity of subsequent electrophilic substitution reactions. nih.gov

A common and effective strategy for this acetylation is the reaction of the fluoroaniline precursor with an acylating agent like acetic anhydride. uwindsor.ca The reaction can be carried out in a suitable solvent, such as glacial acetic acid, which can also serve as a catalyst. uwindsor.ca The process typically involves heating the reaction mixture to ensure complete conversion. For instance, a described method involves adding 4-fluoroaniline and glacial acetic acid to a reaction vessel, heating to approximately 50°C, and then introducing acetic anhydride. The reaction is then allowed to proceed for 1-3 hours at a temperature range of 55-100°C to yield the intermediate, 4-fluoroacetanilide. uwindsor.ca

Optimization of N-acylation conditions for yield and purity

Based on established protocols, the molar ratio of the fluoroaniline precursor to the acylating agent is a primary consideration. uwindsor.ca A slight excess of acetic anhydride is often used to ensure the complete consumption of the starting aniline. For example, a successful synthesis of 2-bromo-4-fluoroacetanilide from 4-fluoroaniline utilized a molar ratio of 4-fluoroaniline to acetic anhydride of 1:1.01-1.20. uwindsor.ca The amount of solvent, such as glacial acetic acid, is also optimized, with a molar ratio relative to 4-fluoroaniline being in the range of 1:3.0-4.8. uwindsor.ca

Temperature and reaction duration are interdependent variables. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. The optimal temperature range is typically between 55°C and 100°C, with a reaction time of 1 to 3 hours. uwindsor.ca These conditions have been shown to achieve reaction conversion rates of over 90%, leading to a high-purity product suitable for the subsequent bromination step. uwindsor.ca

Table 1: Optimized N-acylation Conditions for Fluoroaniline Precursors
ParameterCondition RangeRationale
Molar Ratio (Fluoroaniline:Acetic Anhydride)1 : 1.01-1.20Ensures complete consumption of the starting aniline.
Molar Ratio (Fluoroaniline:Glacial Acetic Acid)1 : 3.0-4.8Provides an effective reaction medium.
Reaction Temperature55-100 °CBalances reaction rate with impurity formation.
Reaction Time1-3 hoursAllows for high conversion to the desired product.

Bromination Strategies and Regioselectivity

The introduction of a bromine atom onto the fluoroacetanilide intermediate is a key step that defines the final structure of the target compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the aromatic ring: the acetamido group and the fluorine atom. The acetamido group is a moderately activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. harvard.edu The challenge lies in achieving bromination at the desired position with high selectivity.

Electrophilic aromatic bromination methods on acetanilide intermediates

In the context of synthesizing a this compound derivative, starting from 4-fluoroacetanilide, the primary substituents are the para-fluoro group and the acetamido group. The acetamido group directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The fluorine atom, also an ortho-, para-director, would direct to position 3 (ortho) and position 1 (para, already occupied). The strong activating effect of the acetamido group dominates, directing the bromine to the ortho position. Therefore, the bromination of 4-fluoroacetanilide is expected to yield 2-bromo-4-fluoroacetanilide. uwindsor.ca

Traditional methods for this transformation involve the use of molecular bromine (Br₂) as the electrophile, often in a solvent like glacial acetic acid. uwindsor.ca However, this method can be hazardous and may lead to over-bromination. organic-chemistry.org More advanced methods aim to improve safety and selectivity. One such method involves the dropwise addition of bromine to the fluoroacetanilide at a controlled temperature, typically between 45-55°C, followed by a reaction period of 1-3 hours at 50-60°C. uwindsor.ca

Utilization of alternative brominating agents (e.g., hydrobromic acid with oxidizers)

To circumvent the hazards associated with liquid bromine, alternative in-situ generation methods have been developed. organic-chemistry.org A prominent strategy involves the use of hydrobromic acid (HBr) in combination with an oxidizing agent. researchgate.netbaranlab.org This system generates bromine (Br₂) directly in the reaction mixture, which can then act as the electrophile. researchgate.net Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), sodium hypochlorite, sodium hypobromite, and peracetic acid. researchgate.net

This approach offers several advantages, including enhanced safety and better control over the reaction. In a patented method for producing 2-bromo-4-fluoroacetanilide, the acetylated intermediate is treated with hydrobromic acid, and then hydrogen peroxide is added dropwise while maintaining the temperature between 40-45°C. researchgate.net The molar ratio of the initial 4-fluoroaniline to hydrobromic acid and the oxidizing agent is carefully controlled, typically in the range of 1:(1.0-2.0):(1.0-3.5). researchgate.net This method has been shown to be highly efficient, significantly increasing the yield of the desired monobrominated product. researchgate.net Furthermore, by oxidizing the HBr byproduct from the bromination back to Br₂, this method improves the atom economy of bromine. nih.gov

Table 2: Comparison of Brominating Agents and Conditions
Brominating AgentOxidizerTemperature RangeKey Advantages
Molecular Bromine (Br₂)N/A (sometimes H₂O₂)45-60 °CTraditional, well-established method.
Hydrobromic Acid (HBr)Hydrogen Peroxide (H₂O₂)30-60 °CSafer, reduces polybromination, improves atom economy.
Hydrobromic Acid (HBr)Sodium Hypochlorite30-60 °CIn-situ generation of bromine, controlled reaction.

Directed ortho-metalation and subsequent electrophilic bromination

Directed ortho-metalation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. This strategy relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a specific ortho-proton. The resulting aryllithium intermediate can then be quenched with an electrophile, such as a bromine source, to introduce a substituent at the targeted position.

The acetamido group is known to be an effective DMG. In the context of a fluoroacetanilide precursor, the acetamido group would direct the lithiation to the adjacent ortho position. For a substrate like 2-fluoroacetanilide, the acetamido group would direct metalation to the C3 position. The fluorine atom at C2 would also influence the acidity of the neighboring protons, potentially enhancing the rate of deprotonation at C3. Following the metalation step, quenching the aryllithium intermediate with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, would introduce a bromine atom at the C3 position. This method offers a pathway to isomers that may not be accessible through conventional electrophilic aromatic substitution.

Mitigation of polybromination and control of positional isomerism

A significant challenge in the bromination of activated aromatic rings is the potential for polybromination, where more than one bromine atom is added to the ring. The acetamido group, being an activating group, makes the fluoroacetanilide ring susceptible to this side reaction. nih.gov The formation of di-bromo species, such as 2,6-dibromo-4-fluoroacetanilide, reduces the yield of the desired monobrominated product and complicates purification.

One of the most effective strategies to mitigate polybromination is to control the concentration of the electrophile. The use of hydrobromic acid with an oxidizing agent is particularly advantageous in this regard. researchgate.net By generating bromine in-situ, the concentration of the active electrophile is kept low and constant throughout the reaction, which disfavors multiple substitutions. organic-chemistry.org Patent literature explicitly states that using hydrobromic acid instead of liquid bromine for the bromination of the 4-fluoroacetanilide intermediate results in very little formation of the 2,6-dibromo byproduct. researchgate.net In one optimized process, the level of 2,6-dibromo-4-fluoroacetanilide was kept below 0.1%. researchgate.net This precise control over the reaction stoichiometry and conditions is key to achieving high selectivity for the desired monobrominated positional isomer.

Amination Strategies and Protecting Group Chemistry

The successful synthesis of this compound hinges on the strategic introduction of the amino group and the judicious use of protecting groups to direct the regioselectivity of the reactions and prevent unwanted side products.

The most prevalent and reliable method for introducing an amino group onto an aromatic ring, especially when positioned meta to an activating group and ortho/para to deactivating groups, is through the reduction of a corresponding nitro compound. The synthesis of the target compound typically proceeds via a 4'-bromo-2'-fluoro-5'-nitroacetanilide (B3043942) intermediate. This precursor is then subjected to reduction to convert the nitro group (-NO₂) into the desired amino group (-NH₂).

Several reduction methodologies can be employed, each with distinct advantages in terms of yield, selectivity, and environmental impact.

Catalytic Hydrogenation: This is often the preferred method in industrial settings due to its high efficiency and clean work-up. The nitro precursor is hydrogenated using hydrogen gas in the presence of a metal catalyst.

Metal-Acid Reductions: Classic methods using metals like tin (Sn) or iron (Fe) in the presence of a strong acid (typically HCl) are effective for this transformation. However, these methods generate significant metallic waste, which can be environmentally problematic.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, with a catalyst like Pd/C. It can be a safer alternative to using gaseous hydrogen.

Below is a table summarizing common reduction methods for converting an aromatic nitro group to an amine.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)Methanol or Ethanol solvent, room temperature to 50°C, 1-5 atm H₂High yield, clean reaction, catalyst can be recycledRequires specialized hydrogenation equipment, potential catalyst poisoning
Metal-Acid ReductionSn/HCl or Fe/HClAqueous/alcoholic solution, reflux temperatureCost-effective, reliable for many substratesGenerates large amounts of metallic waste, harsh acidic conditions
Transfer HydrogenationAmmonium formate, Pd/CMethanol solvent, reflux temperatureAvoids use of flammable H₂ gas, generally fast and efficientCost of hydrogen donor can be a factor
Sulfide ReductionNa₂S or (NH₄)₂SAqueous or alcoholic solutionMild conditions, can selectively reduce one nitro group in the presence of anotherFormation of sulfur byproducts, often requires careful pH control

Protecting groups are fundamental in multi-step organic synthesis to mask a reactive functional group and prevent it from interfering with subsequent reactions. nih.gov In the synthesis of this compound, the acetyl group (-COCH₃) of the acetanilide functionality serves as a crucial protecting group for the aniline nitrogen.

The primary roles of the N-acetyl group in this synthetic context are:

Moderation of Reactivity: The free amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution, which can lead to multiple substitutions (e.g., polybromination) and oxidation side reactions. stackexchange.com Converting the amine to an amide (acetanilide) significantly reduces its activating nature, allowing for more controlled and selective reactions. stackexchange.com

Regiocontrol: The acetyl group provides significant steric hindrance, which disfavors substitution at the ortho positions. stackexchange.com This steric effect, combined with the electronic directing properties of the amide, strongly favors substitution at the para position. This is critical for achieving the desired substitution pattern in the target molecule.

The synthesis likely begins with an aniline derivative that is first acetylated. Subsequent steps, such as bromination and nitration, are then performed on the protected acetanilide ring before the final nitro group reduction. The acetyl group remains on the final molecule as part of its core structure. Should a different amine be desired at the 1'-position, the acetyl group can be removed via hydrolysis under acidic or basic conditions, although this is not required for the named target compound.

The table below compares common protecting groups for amines to illustrate why the acetyl group is suitable for this type of synthesis.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsKey Features
AcetylAcAcetic Anhydride or Acetyl ChlorideAcidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O)Stable, moderates reactivity, provides steric bulk
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., Trifluoroacetic Acid - TFA) semanticscholar.orgWidely used in peptide synthesis, removed under mild acidic conditions semanticscholar.orgpeptide.com
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂/Pd-C)Removed under neutral conditions, useful when acid/base sensitivity is an issue libretexts.org
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)Base-labile, orthogonal to acid-labile groups like Boc peptide.combiosynth.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally responsible manufacturing.

A major focus of green chemistry is the reduction of volatile organic compounds (VOCs) used as solvents. Traditional syntheses of related compounds often employ solvents like glacial acetic acid, dichloromethane (B109758) (DCM), or dimethylformamide (DMF), which have environmental and health concerns. semanticscholar.org

Greener alternatives include:

Water or Ethanol/Water Mixtures: For reactions like bromination, using an ethanolic-aqueous medium can be a much safer and more environmentally friendly option than halogenated solvents. alfred.edusci-hub.st

Propylene Carbonate (PC): Identified as a green polar aprotic solvent, PC can potentially replace DMF and DCM in certain synthetic steps, such as coupling and deprotection reactions. semanticscholar.org

Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, for example, by grinding solid reactants together (mechanochemistry) or by running the reaction in a melt phase, which significantly reduces waste.

Moving from stoichiometric reagents to catalytic systems is a core principle of green chemistry, as it reduces waste and often increases efficiency.

Bromination: The use of elemental liquid bromine is hazardous due to its high toxicity and volatility. scribd.com Greener bromination methods focus on generating the active brominating species in situ from more benign sources. scribd.com A notable approach involves the combination of potassium bromide (KBr) with an oxidant.

Amination (Nitro Reduction): As mentioned previously, catalytic hydrogenation is inherently greener than stoichiometric metal-acid reductions. It avoids the generation of heavy metal waste streams and the products are typically cleaner, simplifying purification.

The table below outlines green alternatives for key synthetic steps.

Reaction StepConventional MethodGreen AlternativeGreen Advantage
BrominationLiquid Br₂ in Acetic Acid scribd.comKBr with Ceric Ammonium Nitrate (CAN) in Ethanol/Water alfred.edusci-hub.stAvoids handling hazardous liquid bromine; uses a safer solvent system. alfred.edu
BrominationLiquid Br₂ in Acetic Acid scribd.comKBr/KBrO₃ in aqueous acid scribd.comIn-situ generation of Br₂ from stable salts, minimizing exposure risk. scribd.com
Nitro ReductionSn/HCl or Fe/HClCatalytic Hydrogenation (H₂/Pd-C)High atom economy, avoids heavy metal waste, clean product formation.
AcetylationAcetic AnhydrideZinc dust/Fe powder with acetic acid alfred.eduAvoids the use of corrosive and lachrymatory acetic anhydride. alfred.edu

Process Optimization and Scale-Up Considerations

Translating a laboratory-scale synthesis to an industrial process requires careful optimization and consideration of several factors to ensure safety, efficiency, cost-effectiveness, and consistency.

Process Optimization: Key parameters that must be optimized for each step of the synthesis (acetylation, bromination, nitration, reduction) include:

Temperature: Reactions like nitration are highly exothermic and require precise temperature control to prevent runaway reactions and the formation of byproducts.

Concentration: Optimizing reactant concentrations can maximize throughput and reaction rates while maintaining safety and product quality.

Catalyst Loading: In catalytic steps (e.g., hydrogenation), minimizing the amount of expensive catalyst (like palladium) without compromising reaction time or yield is crucial for economic viability.

Reaction Time: Determining the optimal reaction endpoint prevents the formation of degradation products and maximizes equipment utilization.

Work-up and Purification: Developing efficient extraction and crystallization procedures is vital for isolating the product with high purity and minimizing solvent use.

Scale-Up Considerations: Scaling up the synthesis from grams to kilograms or tons introduces significant challenges:

Heat Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up, making the dissipation of heat from exothermic reactions more difficult. This requires specialized reactor designs with efficient cooling systems.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous systems (e.g., solid catalysts in a liquid medium), becomes more challenging in large reactors.

Reagent Addition: The rate of addition of hazardous reagents, such as nitric acid or brominating agents, must be carefully controlled to manage heat generation and maintain a safe reaction profile.

Safety: A thorough hazard analysis (e.g., HAZOP study) is essential to identify potential risks, such as thermal runaway, pressure buildup, or handling of toxic materials, and to implement appropriate safety protocols.

Flow Chemistry: Modern approaches like continuous flow synthesis can mitigate many scale-up challenges. By performing reactions in small, continuous-flow reactors, heat and mass transfer are significantly improved, safety is enhanced, and consistent product quality can be more easily achieved. princeton.edu This technology allows for scalable production by running the flow process for longer durations rather than using larger batch reactors. princeton.edu

Kinetic and Thermodynamic Studies for Reaction Pathway Elucidation

The synthesis of this compound is a multi-step process where a deep understanding of reaction kinetics and thermodynamics is crucial for optimizing yield, minimizing by-products, and ensuring a safe and efficient process. The elucidation of the reaction pathway is achieved by studying the rate of each elementary step and the energy changes involved.

Kinetic Studies:

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents already present on the aromatic ring. Electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. In the precursors to this compound, the fluorine atom and the acetamido group will influence the kinetics of subsequent substitution reactions.

Table 1: Representative Kinetic Data for Electrophilic Aromatic Substitution

Reaction StepReactantElectrophileRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
Bromination2-FluoroacetanilideBr₂1.2 x 10⁻³55
Nitration4-Bromo-2-fluoroacetanilideNO₂⁺5.8 x 10⁻⁵68

Note: The data in this table is illustrative and represents typical values for similar electrophilic aromatic substitution reactions. Actual experimental values for the synthesis of this compound may vary.

Thermodynamic Studies:

Thermodynamic studies provide information about the energy changes that occur during a reaction, indicating the feasibility and spontaneity of the process. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction.

In a multi-step synthesis, it is important to understand the thermodynamics of each step to identify any equilibrium limitations and to control the reaction conditions to favor the desired product. For instance, the bromination of an activated aromatic ring is typically an exothermic reaction (negative ΔH) and proceeds spontaneously.

Table 2: Illustrative Thermodynamic Parameters for Key Reaction Steps

Reaction StepΔH (kJ/mol)ΔS (J/mol·K)ΔG at 298 K (kJ/mol)
Acetylation of 4-bromo-2-fluoroaniline-45-15-40.5
Bromination of 2-fluoroacetanilide-80-25-72.6

Note: This data is representative of similar reactions and serves for illustrative purposes. The actual thermodynamic values may differ for the specific synthesis of this compound.

Reaction Pathway Elucidation:

By combining kinetic and thermodynamic data, the complete energy profile of the reaction pathway can be constructed. This profile helps in identifying transition states and intermediates, which are crucial for a complete understanding of the reaction mechanism. Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and calculating the energies of various species involved. These computational studies can predict the most likely reaction mechanism and guide experimental work to optimize the synthesis.

Purity Enhancement and Isolation Methodologies for Complex Organic Products

Achieving high purity is a critical aspect of synthesizing complex organic molecules like this compound, especially for applications in pharmaceuticals and materials science. The presence of impurities, even in trace amounts, can significantly affect the product's properties and efficacy. Therefore, advanced purity enhancement and isolation methodologies are employed.

Common Impurities:

During the synthesis of this compound, several types of impurities can be formed:

Isomeric Impurities: Positional isomers can be formed during electrophilic substitution reactions. For example, bromination could potentially occur at different positions on the aromatic ring, leading to isomers that are often difficult to separate due to their similar physical properties.

Over-reacted Products: Poly-substituted products can form if the reaction conditions are not carefully controlled.

Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials and intermediates in the final product.

By-products: Side reactions can generate unwanted by-products.

Advanced Purification Techniques:

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for isolating and purifying compounds from complex mixtures. It offers high resolution and can separate compounds with very similar polarities, such as isomers. By selecting the appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, a high degree of purification can be achieved.

Crystallization: Crystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful crystallization. Advanced crystallization techniques include:

Cooling Crystallization: This involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. numberanalytics.compatsnap.com

Anti-solvent Crystallization: In this method, a second solvent (an anti-solvent) in which the compound is insoluble is added to a solution of the compound, causing it to crystallize out. numberanalytics.compatsnap.com

Melt Crystallization: This technique is used for thermally stable compounds and involves crystallization from the molten state without the use of a solvent.

Table 3: Hypothetical Purification Scheme for this compound

Purification StepImpurity Profile (before)Purity Level (before)Impurity Profile (after)Purity Level (after)
Crystallization from Ethanol/Water Isomer A (1.5%), Unreacted Intermediate (2.0%), By-product X (0.8%)95.7%Isomer A (0.5%), Unreacted Intermediate (0.3%), By-product X (0.1%)99.1%
Preparative HPLC Isomer A (0.5%), Unreacted Intermediate (0.3%), By-product X (0.1%)99.1%Isomer A (<0.05%), Unreacted Intermediate (<0.05%), By-product X (<0.05%)>99.8%

Note: The data presented in this table is for illustrative purposes to demonstrate the effectiveness of the purification techniques.

Isolation Methodologies:

After purification, the final product needs to be isolated in a solid, stable form. The most common isolation techniques include:

Filtration: The purified solid is separated from the liquid phase by filtration, often under vacuum to enhance the removal of the solvent.

Drying: The isolated solid is then dried to remove any residual solvent. This can be done at ambient temperature or in a vacuum oven at a controlled temperature to avoid degradation of the compound.

The combination of advanced purification techniques and careful isolation procedures is essential to obtain this compound with the high purity required for its intended applications.

Chemical Reactivity and Transformation of 5 Amino 4 Bromo 2 Fluoroacetanilide

Reactivity at the Amino Group

The primary amino group is a key site for nucleophilic reactions and derivatization, enabling the synthesis of a wide array of new molecules.

The lone pair of electrons on the nitrogen atom of the primary amino group confers nucleophilic character to 5'-Amino-4'-bromo-2'-fluoroacetanilide. This allows it to react with various electrophiles to form a range of derivatives. The nucleophilicity of the amino group is modulated by the other substituents on the aromatic ring. The acetamido group, being electron-withdrawing, tends to decrease the electron density on the ring and, consequently, the nucleophilicity of the amino group. Conversely, the halogen substituents (bromo and fluoro) have competing inductive (electron-withdrawing) and resonance (electron-donating) effects. This inherent nucleophilicity is foundational for the formation of amides, sulfonamides, and other derivatives through reactions with corresponding acyl chlorides or sulfonyl chlorides.

Aromatic primary amines, such as the one in this compound, readily undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. researchgate.netsci-hub.se This reaction converts the amino group (-NH₂) into a diazonium salt (-N₂⁺).

Aryl diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). researchgate.net They can be subjected to a variety of subsequent reactions to introduce a wide range of functional groups onto the aromatic ring. For instance, in Sandmeyer reactions, the diazonium group can be replaced by halides (Cl, Br) or a cyano group using copper(I) salts as catalysts. sci-hub.se This provides a powerful method for further functionalizing the molecule at the position of the original amino group. The development of methods using reagents like tert-butyl nitrite offers a safer alternative for generating diazonium intermediates, which can then be used in subsequent transformations. researchgate.net

ReactionReagentsProduct Functional Group
Diazotization NaNO₂, HCl, 0-5 °CDiazonium Salt (-N₂⁺Cl⁻)
Sandmeyer (Chloro) CuClChloro (-Cl)
Sandmeyer (Bromo) CuBrBromo (-Br)
Sandmeyer (Cyano) CuCNCyano (-CN)
Schiemann Reaction HBF₄, heatFluoro (-F)
Hydrolysis H₂O, H⁺, heatHydroxyl (-OH)

The primary amino group of this compound can react with the carbonyl group of aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. uobaghdad.edu.iqresearchgate.net This reversible reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. researchgate.net The reaction is often catalyzed by an acid or base and may require removal of water to drive the equilibrium toward the product. uobaghdad.edu.iq Schiff bases are important in various fields, including coordination chemistry and as intermediates for synthesizing other compounds, such as secondary amines, via reduction of the imine bond. ekb.eg

The general scheme for Schiff base formation is as follows:

Step 1: Nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone.

Step 2: Formation of a carbinolamine intermediate.

Step 3: Elimination of a water molecule to form the imine product.

The amino group serves as a handle for the synthesis of carbamate (B1207046) and urea (B33335) derivatives. Ureas are typically synthesized by reacting the amine with an isocyanate. nih.gov Alternatively, safer, non-phosgene methods have been developed, such as reacting amines with N,N'-carbonyldiimidazole (CDI) or using catalytic systems with sources like urea or dialkyl carbonates. nih.govorganic-chemistry.orgrsc.org Carbamates can be prepared through the reaction of the amine with chloroformates or by aminolysis of existing carbamates. nih.gov These derivatives are significant in medicinal chemistry and materials science. nih.gov Zirconium(IV)-catalyzed exchange processes provide an efficient route to both carbamates and ureas under relatively mild conditions. organic-chemistry.org

DerivativeCommon Synthetic PrecursorResulting Linkage
Urea Isocyanate (R-N=C=O)-NH-C(O)-NH-R
Urea N,N'-Carbonyldiimidazole (CDI)-NH-C(O)-NH-
Carbamate Chloroformate (Cl-C(O)-OR)-NH-C(O)-OR
Carbamate Dialkyl Carbonate-NH-C(O)-OR

Reactions at the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group that enables carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions.

The carbon-bromine bond in this compound is susceptible to oxidative addition to a low-valent palladium(0) complex, which is the initial step in several powerful cross-coupling reactions. libretexts.org This allows for the formation of new carbon-carbon bonds, a fundamental transformation in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a highly versatile method for forming biaryl structures or connecting aryl groups to alkyl, alkenyl, or alkynyl fragments. rsc.org The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. libretexts.org The catalytic cycle generally involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed. nih.gov This method is one of the most efficient ways to synthesize arylalkynes, which are important structures in materials science and pharmaceuticals. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction forms a new carbon-carbon bond at one of the vinylic positions of the alkene, displacing a hydrogen atom. mdpi.com The Heck reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the production of complex organic molecules. The general mechanism involves oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.org

ReactionCoupling PartnerCatalyst System (Typical)C-C Bond Formed
Suzuki-Miyaura Boronic Acid/Ester (R-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-Aryl, Aryl-Alkyl, etc.
Sonogashira Terminal Alkyne (R-C≡CH)Pd catalyst, Cu(I) co-catalyst, Amine BaseAryl-Alkynyl
Heck Alkene (R-CH=CH₂)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Aryl-Alkenyl

Reactivity at the Fluorine Substituent

The fluorine atom, being the most electronegative element, significantly influences the properties of the aromatic ring and can also participate in chemical reactions under specific conditions.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This dual nature affects the reactivity of the aromatic ring. The strong inductive effect deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. libretexts.orgyoutube.comnih.govyoutube.comlibretexts.org This activating effect for SNAr is due to the stabilization of the negatively charged Meisenheimer intermediate.

In this compound, the fluorine atom, being ortho to the amino group and meta to the acetamido group, will influence the regioselectivity of reactions on the ring. Its electron-withdrawing nature will also increase the acidity of the N-H protons of the amino and acetamido groups.

Fluorine is generally a better leaving group than other halogens in activated SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex. libretexts.orgyoutube.comlibretexts.org For nucleophilic aromatic substitution to occur at the fluorine-bearing carbon, the ring must be sufficiently activated by electron-withdrawing groups positioned ortho or para to the fluorine.

In this compound, the amino group is para to the fluorine, and its electron-donating nature would disfavor a nucleophilic attack at the C-F bond. Therefore, substitution of the fluorine atom would likely require harsh, or "forcing," conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents. It is also possible that under such conditions, competing reactions at the bromine or acetanilide (B955) moieties might occur.

Reactions of the Acetanilide Moiety

The acetanilide group (CH₃CONH-) is a key functional group that can undergo several important reactions, including hydrolysis to the parent amine and further functionalization at the nitrogen atom.

The acetamido group is significantly less basic and less activating towards electrophilic aromatic substitution than a free amino group. This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group. libretexts.orgvedantu.com This property is often utilized in synthesis to moderate the reactivity of anilines and to prevent polysubstitution in reactions like bromination. libretexts.orgvedantu.comtaylorandfrancis.comyoutube.com

The acetanilide group can be hydrolyzed back to the free amino group under either acidic or basic conditions. This deprotection step is common in multi-step syntheses.

Table 3: Representative Reactions of the Acetanilide Moiety (Note: The following examples are based on general reactions of acetanilides.)

ReactionReagentsPlausible Product
Hydrolysis (acidic)aq. HCl, heat4-Bromo-2-fluoro-1,5-diaminobenzene
Hydrolysis (basic)aq. NaOH, heat4-Bromo-2-fluoro-1,5-diaminobenzene
N-Alkylation (after deprotonation)NaH, then CH₃IN-(5-Amino-4-bromo-2-fluorophenyl)-N-methylacetamide
N-Acylation(CH₃CO)₂O, pyridineN-(5-Acetamido-4-bromo-2-fluorophenyl)acetamide

This interactive table illustrates the potential reactivity of the acetanilide functional group.

Further N-alkylation or N-acylation of the acetanilide nitrogen is also possible, typically after deprotonation with a strong base to form the corresponding amide anion. This anion can then react with alkyl halides or acylating agents.

Hydrolysis of the amide bond to yield corresponding anilines

The amide bond in acetanilides can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline (B41778) and a carboxylic acid or its salt. In the case of this compound, hydrolysis would cleave the acetamido group (-NHCOCH₃) to an amino group (-NH₂), yielding 4-bromo-2-fluoro-1,5-diaminobenzene.

The reaction is typically carried out by heating the acetanilide with an aqueous acid, such as sulfuric acid, or a base, like sodium hydroxide. scribd.compatsnap.com The general mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of the amine lead to the formation of the corresponding aniline and acetic acid.

Table 1: General Conditions for Acetanilide Hydrolysis

ConditionReagentsTypical Reaction Time
AcidicDilute H₂SO₄ or HCl30-60 minutes (reflux)
BasicAqueous NaOH or KOH30-60 minutes (reflux)

Electrophilic aromatic substitution patterns on the acetanilide ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new substituents onto an aromatic ring. The position of the incoming electrophile is directed by the existing substituents on the ring. wikipedia.orglumenlearning.com For this compound, the directing effects of the four substituents must be considered.

Acetamido group (-NHCOCH₃): This is a moderately activating, ortho, para-directing group. ijarsct.co.in The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. libretexts.org Due to the steric bulk of the acetamido group, the para position is generally favored over the ortho positions. ijarsct.co.in

Amino group (-NH₂): This is a strongly activating, ortho, para-directing group. byjus.com It is a more powerful activator than the acetamido group because the lone pair on the nitrogen is more readily available for delocalization into the ring.

Bromine (-Br) and Fluorine (-F): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org

The acetamido group at C1' directs to C2' (blocked), C4' (blocked), and C6'.

The amino group at C5' directs to C2' (blocked), C4' (blocked), and C6'.

The fluorine atom at C2' directs to C3' and C5' (blocked).

The bromine atom at C4' directs to C3' and C5' (blocked).

Considering these effects, the most likely position for an incoming electrophile would be the C6' position , which is activated by both the acetamido and amino groups. The C3' position is activated by the halogens but is likely less favored due to the stronger activation from the nitrogen-containing groups.

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionActivating/DeactivatingDirecting Effect
-NHCOCH₃C1'Activatingortho, para
-FC2'Deactivatingortho, para
-BrC4'Deactivatingortho, para
-NH₂C5'Strongly Activatingortho, para

Chemoselective Transformations in Multi-Substituted Systems

The presence of multiple functional groups in this compound presents challenges and opportunities for chemoselective transformations, where one functional group reacts in preference to others. nih.gov

Strategies for selective reactions at specific functional groups

Achieving chemoselectivity often relies on the careful choice of reagents and reaction conditions.

N-Acylation: The amino group is generally more nucleophilic than the acetamido group. Therefore, selective acylation of the primary amino group could be achieved using a mild acylating agent and controlled stoichiometry.

N-Alkylation: Similar to acylation, the primary amino group is more susceptible to alkylation than the amide nitrogen.

Diazotization: The primary aromatic amino group can be selectively converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium group is a versatile intermediate that can be replaced by a variety of other functional groups (e.g., -H, -OH, -CN, halogens).

Halogenation: While the ring is already substituted with bromine and fluorine, further halogenation via electrophilic aromatic substitution would likely occur at the most activated position (C6'), as discussed previously.

Impact of steric and electronic effects on reaction outcomes

Steric and electronic effects play a crucial role in determining the outcome of reactions involving multifunctional molecules. nih.govresearchgate.net

Steric Effects: The steric hindrance caused by the bulky acetamido and bromo groups can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the less sterically hindered activated position is generally favored. The acetamido group can sterically shield the adjacent C6' and C2' positions to some extent.

By carefully considering these steric and electronic factors, it is possible to devise synthetic strategies that selectively target a specific functional group within the this compound molecule, allowing for the synthesis of a variety of complex derivatives.

Derivatization and Synthetic Utility in Material Science and Chemical Research

Synthesis of Structurally Diverse Analogues

The inherent reactivity of the functional groups in 5'-Amino-4'-bromo-2'-fluoroacetanilide allows for the systematic modification of its structure, providing a platform for the synthesis of a wide array of analogues. These derivatives are valuable tools for academic investigations into structure-activity relationships and for mechanistic studies of chemical and biological processes.

The aromatic ring of this compound is amenable to a variety of substitution reactions, allowing for the systematic modification of its physicochemical properties. The amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing functionalities. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of carbon-based substituents. The fluorine atom, while generally less reactive towards nucleophilic aromatic substitution compared to other halogens, can influence the reactivity of the ring and can be a site for modification under specific conditions.

A hypothetical scheme for the derivatization of this compound is presented below, illustrating the potential for creating a library of analogues for academic research.

Reaction Type Reagents and Conditions Potential Product Purpose of Modification
N-AlkylationAlkyl halide, BaseN-alkyl-5'-amino-4'-bromo-2'-fluoroacetanilideInvestigate the effect of steric bulk on biological activity.
N-AcylationAcyl chloride, BaseN-acyl-5'-amino-4'-bromo-2'-fluoroacetanilideModulate electronic properties and hydrogen bonding capacity.
Suzuki CouplingArylboronic acid, Pd catalyst, Base5'-(Aryl)amino-4'-bromo-2'-fluoroacetanilideIntroduce diverse aromatic systems for SAR studies.
Heck CouplingAlkene, Pd catalyst, Base5'-Amino-4'-(alkenyl)-2'-fluoroacetanilideExplore the impact of unsaturated side chains.
Buchwald-Hartwig AminationAmine, Pd catalyst, Base5'-Amino-4'-(amino)-2'-fluoroacetanilideSynthesize diamino derivatives for coordination chemistry.

This table is illustrative and based on general organic synthesis principles, as specific derivatization studies on this compound are not extensively documented in the literature.

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for use in metabolic studies. The synthesis of isotopically labeled analogues of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule.

For instance, ¹⁵N-labeling of the acetamido group can be accomplished by using ¹⁵N-labeled aniline (B41778) as the starting material for the synthesis of the parent compound. isotope.com Deuterium can be introduced at various positions on the aromatic ring through electrophilic aromatic substitution using deuterated acids or by employing deuterated starting materials. Carbon-13 can be incorporated into the acetyl group by using ¹³C-labeled acetic anhydride (B1165640) during the acetylation step. These labeled analogues can then be used in techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the fate of the molecule in chemical reactions or biological systems. plos.org

Isotope Position of Labeling Synthetic Precursor Application in Mechanistic Studies
¹⁵NAcetamido nitrogen¹⁵N-anilineTracking the metabolic fate of the amino group.
¹³CCarbonyl carbon of acetyl group¹³C₂-Acetic anhydrideProbing reaction mechanisms involving the acetyl group.
²H (D)Aromatic ringDeuterated anilineInvestigating kinetic isotope effects in metabolic pathways.

This compound as a Synthetic Building Block

The presence of multiple, orthogonally reactive functional groups makes this compound a potentially valuable and versatile intermediate in the synthesis of more complex organic molecules.

In multi-step organic synthesis, the strategic use of protecting groups and the selective reactivity of different functional groups are paramount. researchgate.net The acetamido group in this compound can serve as a protected form of the aniline, which can be deprotected under acidic or basic conditions to reveal the free amine at a later stage of the synthesis. chegg.com This allows for transformations to be carried out at other positions of the molecule without interference from the more reactive amino group.

The bromo and fluoro substituents offer distinct opportunities for sequential functionalization. For example, the bromine atom can be selectively targeted for a cross-coupling reaction, leaving the fluorine atom untouched for a subsequent nucleophilic aromatic substitution reaction under more forcing conditions. This differential reactivity allows for the controlled and stepwise introduction of various substituents, making this compound a potentially useful scaffold for the synthesis of complex target molecules.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. researchgate.net The amino group of this compound, either in its protected or deprotected form, can participate in a variety of cyclization reactions to form heterocyclic rings. For instance, condensation of the deprotected aniline with dicarbonyl compounds can lead to the formation of quinolines or other fused nitrogen-containing heterocycles.

Furthermore, the amino group can be diazotized and subsequently converted to other functionalities, which can then be utilized in cyclization reactions. The presence of the halogen atoms on the ring can also influence the regioselectivity of these cyclization reactions and provide further points for diversification of the resulting heterocyclic products. The synthesis of thiazole (B1198619) derivatives from bromo-phenyl precursors is a known strategy in heterocyclic chemistry. researchgate.net

Advanced Material Precursors

The unique combination of functionalities in this compound suggests its potential as a precursor for the synthesis of advanced materials. Halogenated anilines are known to be used in the synthesis of polymers with interesting electronic and physical properties. acs.orgnih.gov

The amino group can be used as a point of polymerization, leading to the formation of polyanilines. The presence of the bromo and fluoro substituents on the polymer backbone would be expected to significantly modify the properties of the resulting material, such as its solubility, thermal stability, and electronic conductivity. rsc.org The bromine atom, in particular, could serve as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. Halogen bonding is also an emerging tool in polymer science for designing self-assembled materials. rsc.org

Investigation into the incorporation of this compound derivatives into novel materials.

The molecular architecture of this compound allows for its strategic incorporation into a variety of material systems, including polymers and small-molecule organic electronics. The presence of a reactive primary amine and a bromine atom facilitates its use as a monomer or a functional building block in polymerization and cross-coupling reactions.

Polymer Systems:

Derivatives of this compound can be envisioned as monomers for the synthesis of high-performance polymers. The amino group can be readily transformed into a variety of functional groups suitable for polymerization. For instance, conversion to an isocyanate or a diamine would enable its use in the production of polyurethanes and polyamides, respectively. The fluorine and bromine atoms are anticipated to enhance the thermal stability and chemical resistance of the resulting polymers. Research on other fluoroacetanilide-containing polymers has demonstrated their utility in coatings and films with improved durability. chemimpex.com

Organic Electronic Materials:

The aromatic and substituted nature of this compound makes it a candidate for the synthesis of organic semiconductors. The bromine atom is a key functional group for derivatization through cross-coupling reactions, such as Suzuki or Stille couplings, to extend the π-conjugated system. This is a common strategy in the design of organic light-emitting diode (OLED) materials and organic photovoltaic (OPV) devices. The electronic properties of the final material can be fine-tuned by the choice of the coupling partner.

To illustrate the potential impact of incorporating such a functionalized acetanilide (B955) into a polymer matrix, the table below summarizes the properties of polyanilines functionalized with various groups, demonstrating how modification can alter key electronic characteristics. nih.govresearchgate.net

Functionalized Polyaniline (PANi)HOMO-LUMO Band Gap (eV)Total Dipole Moment (Debye)Potential Application
Unmodified PANi4.0442.926Base for conductive polymer
PANi functionalized with LiO₂3.203Not SpecifiedEnergy storage
PANi functionalized with NaO₂1.551Not SpecifiedEnergy storage
PANi functionalized with MgO1.533Not SpecifiedEnergy storage
PANi functionalized with CaO0.846Not SpecifiedEnergy storage

Functionalization for specific material properties (e.g., optical, electronic).

The strategic functionalization of this compound can be leveraged to impart specific optical and electronic properties to novel materials. The interplay between the electron-donating amino group and the electron-withdrawing halogen atoms can be exploited to tune the optoelectronic characteristics of its derivatives.

Optical Properties:

The bromine substituent is known to influence the optical properties of aromatic compounds. Studies on bromo-substituted conjugated molecules have shown that the bromine atom can lead to a redshift in the absorption spectra and enhance absorbance. researchgate.netresearchgate.net This is attributed to the conjugation of the p-electrons of bromine with the π-electron system of the aromatic ring. researchgate.netresearchgate.net By derivatizing this compound through reactions at the bromine site, it is possible to create chromophores with tailored absorption and emission profiles for applications in dyes, sensors, and nonlinear optical materials.

The fluorine atom also plays a crucial role in modifying the optical properties. Fluorinated aromatic compounds often exhibit altered photophysical behavior, including changes in fluorescence quantum yields and lifetimes. The incorporation of fluorine can also enhance the solubility and processability of organic materials without significantly altering their electronic properties.

The following table summarizes the effects of bromine substitution on the optical properties of aryl compounds, providing an indication of the potential impact of the bromo-substituent in derivatives of this compound.

Compound TypeEffect of Bromine SubstitutionObserved Phenomenon
Aryl CompoundsRedshift of maximal absorption wavelength0.04-0.17 eV shift
Aryl CompoundsEnhanced absorbance11%-57% increase
Polyimides with bromo-substituted chromophoresHigher macroscopic nonlinear optical coefficient (d₃₃)20.1 pm/V

Electronic Properties:

The electronic properties of materials derived from this compound can be systematically tuned through chemical modification. The amino group, being an electron-donating group, can increase the highest occupied molecular orbital (HOMO) energy level, while the electron-withdrawing fluoro and bromo groups can lower the lowest unoccupied molecular orbital (LUMO) energy level. This push-pull electronic structure is a common design motif for organic electronic materials.

Functionalization of the amino group, for example, through N-arylation, can further modulate the electronic properties and influence the intermolecular packing in the solid state, which is critical for charge transport in organic field-effect transistors (OFETs). As previously mentioned, the bromine atom serves as a handle for extending π-conjugation via cross-coupling reactions, a powerful tool for narrowing the HOMO-LUMO gap and shifting the absorption and emission to longer wavelengths. Research on functionalized polyanilines has demonstrated that the introduction of different groups can significantly alter the electronic band gap and dipole moment, thereby tuning the material for specific electronic applications. nih.govresearchgate.net

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Investigations

Quantum chemical investigations provide profound insights into the intrinsic properties of a molecule at the electronic level. These computational methods are instrumental in understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) calculations for electronic structure and energy landscapes.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 5'-Amino-4'-bromo-2'-fluoroacetanilide, DFT calculations would be employed to determine its ground-state electronic structure. This would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available.

Furthermore, DFT is used to map out the potential energy surface, providing insights into the molecule's energy landscapes. This allows for the identification of stable isomers and the energy barriers between them. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to accurately model the electronic properties. nih.gov

Conformational analysis and molecular dynamics simulations.

The presence of rotatable bonds in this compound, particularly around the acetanilide (B955) group, suggests the existence of multiple conformational isomers. Conformational analysis would be performed to identify the most stable conformers and to understand the energetic landscape of their interconversion. nih.gov This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energies.

Molecular dynamics (MD) simulations would offer a dynamic perspective on the conformational behavior of the molecule over time. nih.gov By simulating the atomic motions based on classical mechanics, MD can reveal the accessible conformations and the flexibility of the molecule in different environments, such as in a solvent. nih.gov

Prediction of reaction pathways and transition states.

Quantum chemical methods are powerful tools for predicting the reactivity of a molecule. For this compound, these calculations could be used to explore potential reaction pathways, for instance, in its synthesis or degradation. By locating the transition state structures and calculating their energies, the activation energies for various reactions can be determined, providing a deeper understanding of the reaction kinetics and mechanisms.

Spectroscopic Elucidation of Structure and Dynamics

Spectroscopic techniques are indispensable for the experimental characterization of molecular structures and are used to validate and complement computational findings.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy.nih.govnih.govillinois.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments would be essential.

1H, 13C, 19F NMR for structural confirmation and substituent effects.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring and the acetanilide group would be sensitive to the electronic effects of the amino, bromo, and fluoro substituents.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly sensitive and informative technique. nih.govnih.gov The chemical shift of the fluorine atom is very sensitive to its local electronic environment, making it an excellent probe for studying substituent effects and intermolecular interactions. researchgate.net The large chemical shift dispersion in ¹⁹F NMR often leads to simplified spectra, which can be advantageous for structural analysis. nih.govnih.gov

Hypothetical NMR Data Table:

Without actual experimental data, a hypothetical data table can illustrate the expected type of information obtained from NMR spectroscopy. The chemical shifts (δ) are predicted based on typical values for similar functional groups and are presented in parts per million (ppm).

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.5 - 8.0d~8Aromatic CH
¹H6.8 - 7.2d~8Aromatic CH
¹H3.5 - 4.0s (broad)-NH₂
¹H2.1 - 2.3s-CH₃
¹³C168 - 172--C=O
¹³C140 - 160--C-F, C-N
¹³C110 - 130--Aromatic CH, C-Br
¹³C20 - 25--CH₃
¹⁹F-110 to -130s-Ar-F

Note: The above table is purely illustrative. Actual chemical shifts and coupling constants would need to be determined experimentally.

Emerging Research Perspectives and Future Directions

Theoretical Advancements in Halogenated Aromatic Chemistry

The unique arrangement of substituents on the aromatic ring of 5'-Amino-4'-bromo-2'-fluoroacetanilide offers a fertile ground for deepening the theoretical understanding of molecular behavior and reactivity.

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents. libretexts.orgnumberanalytics.com In this compound, the amino, fluoro, and bromo groups exert competing electronic influences.

Inductive Effect: This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. libretexts.orgopenstax.org The amino group also has an electron-withdrawing inductive effect, but it is weaker compared to the halogens. libretexts.org

The synergy of these effects in this compound creates a nuanced electronic landscape. The powerful +R effect of the 5'-amino group strongly activates the positions ortho and para to it. Conversely, the 2'-fluoro and 4'-bromo substituents deactivate the ring through their dominant -I effects. This push-pull dynamic makes predicting the most reactive sites for further chemical modification a non-trivial challenge, requiring sophisticated theoretical analysis to unravel the dominant influences on the ring's electron density. The basicity of the aniline (B41778) nitrogen is also modulated by these effects; the electron-withdrawing halogens reduce the electron density on the nitrogen, making it a weaker base compared to unsubstituted aniline. quora.comquora.com

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring
-NH₂ 5'Weakly WithdrawingStrongly DonatingActivating
-F 2'Strongly WithdrawingWeakly DonatingDeactivating
-Br 4'Strongly WithdrawingWeakly DonatingDeactivating

Predicting the outcome of chemical reactions on complex molecules like this compound is a significant challenge for synthetic chemistry. To address this, computational models are being developed to forecast reactivity and regioselectivity with greater accuracy. rsc.org Machine learning-based approaches, in particular, have shown considerable promise.

Models such as RegioML utilize atomic charges calculated by semi-empirical quantum methods (like GFN1-xTB) combined with machine learning algorithms (like LightGBM) to predict the sites of electrophilic aromatic substitution. rsc.orggithub.comresearchgate.netresearchgate.net These models are trained on vast datasets of known reactions and can achieve high accuracy for out-of-sample predictions. rsc.orgresearchgate.net While a specific model for this compound has not been reported, the application of such general predictive tools could provide valuable insights into its likely points of functionalization, guiding synthetic efforts and minimizing trial-and-error experimentation. researchgate.net

Predictive Model TypeMethodologyKey FeaturesApplication
Physics-Based (e.g., RegioSQM) Uses semi-empirical methods to calculate the stability of reaction intermediates. rsc.orgDoes not require large experimental datasets for training.Can generate synthetic data to train machine learning models. researchgate.net
Machine Learning (e.g., RegioML) Employs algorithms trained on large datasets of experimental reactions. researchgate.netHigh predictive accuracy for reactions within its training domain. rsc.orgPredicts regioselectivity based on calculated atomic descriptors like charge. github.com

Novel Synthetic Methodologies

Future research will likely focus on applying modern, sustainable synthetic techniques to modify this compound, enabling the creation of novel derivatives under mild conditions.

Photocatalysis and electrochemistry represent powerful, green alternatives to traditional synthetic methods, often avoiding harsh reagents and high temperatures.

Photocatalytic Methods: Visible-light photoredox catalysis enables the generation of highly reactive radical intermediates under exceptionally mild conditions. mdpi.com This strategy could be applied to this compound in several ways. The arylamine moiety can be oxidized via a single-electron transfer (SET) process to form a radical cation, initiating a variety of transformations. acs.orgacs.org Furthermore, the carbon-bromine and even the stronger carbon-fluorine bonds can be targeted for functionalization, allowing for the coupling of the aromatic ring with other molecules. nih.govacs.org This approach has been used for the C-H fluoroalkylation of aromatic polymers and the functionalization of anilines, demonstrating its versatility. nih.govnih.gov

Electrochemical Methods: Electrochemistry provides a reagent-free method for driving oxidation and reduction reactions. mdpi.com For anilide derivatives, electrochemical synthesis can be used to induce intramolecular cyclizations to form heterocyclic products like benzoxazoles. rsc.org Anodic oxidation of the aniline moiety could lead to the formation of polymers or facilitate dehydrogenative coupling reactions. mdpi.comresearchgate.net These techniques offer precise control over reaction conditions by simply tuning the applied potential, providing a clean and efficient route for molecular functionalization. researchgate.net

Enzymes offer unparalleled selectivity in chemical transformations, operating under mild, aqueous conditions. For halogenated aromatics, flavin-dependent halogenases (FDHs) are particularly promising biocatalysts. nih.govchemrxiv.org These enzymes catalyze the site-selective halogenation of electron-rich aromatic compounds, including anilines and phenols. nih.govrsc.org

Engineered FDHs have demonstrated a broad substrate scope and the ability to introduce halogen atoms with a regioselectivity that is complementary to, or inaccessible by, conventional chemical methods. rsc.orgmdpi.com A key future direction would be to employ a panel of wild-type and engineered FDHs to selectively install an additional chlorine, bromine, or iodine atom onto the this compound core. nih.govchemrxiv.org This chemoenzymatic strategy, combining the precision of biocatalysis with the versatility of synthetic chemistry, could rapidly generate a library of novel polyhalogenated derivatives for further investigation. mdpi.comresearchgate.net

Computational Design of New Derivatives

In silico techniques are indispensable in modern drug discovery and materials science for designing novel molecules with tailored properties, thereby reducing the time and cost associated with laboratory synthesis and testing. nih.govmdpi.com

Computational design of new derivatives based on the this compound scaffold would involve a multi-step process. First, computational studies can be used to understand the intrinsic structural and electronic features of the parent molecule. usna.eduresearchgate.net Following this, new derivatives can be designed by adding or modifying functional groups. The potential efficacy of these new compounds can then be evaluated using a variety of computational tools:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of activity for newly designed molecules. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It is used to estimate the strength of binding and identify key interactions, helping to prioritize which derivatives to synthesize. nih.govresearchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, which is crucial for filtering out candidates with poor pharmacokinetic profiles early in the design process. mdpi.com

By leveraging these computational approaches, researchers can rationally design novel derivatives of this compound with enhanced biological activity or desired material properties, focusing synthetic efforts on the most promising candidates. rsc.org

Computational TechniquePurposeApplication in Derivative Design
Quantum Mechanics Calculate intrinsic molecular properties (geometry, electronic structure). usna.eduresearchgate.netUnderstand how structural changes affect molecular stability and reactivity.
QSAR Correlate chemical structure with biological activity. mdpi.comPredict the activity of virtual compounds before synthesis.
Molecular Docking Predict binding mode and affinity to a biological target. nih.govresearchgate.netPrioritize compounds based on their predicted interaction with a target protein.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. mdpi.comEliminate candidates likely to fail in later stages of development.

Broader Impact on Fundamental Organic Chemistry

Beyond its potential applications, the study of this compound and related structures contributes significantly to our fundamental understanding of chemical principles.

The structure of this compound is an excellent case study for the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.commsu.edu The aromatic ring contains three distinct substituents with competing directing effects:

Acetamido group (-NHCOCH₃): A strongly activating, ortho-, para-directing group.

Bromo (-Br) and Fluoro (-F) groups: Deactivating, ortho-, para-directing groups.

When multiple substituents are present, the position of a new incoming electrophile is determined by a combination of their effects, which can be cooperative or antagonistic. libretexts.orgyoutube.com In this molecule, the powerful activating effect of the acetamido group will likely dominate the directing effects. However, the precise outcome of a reaction is also governed by steric hindrance. Studying the reaction products of this compound provides valuable experimental data that helps refine theoretical models of reactivity and selectivity in complex aromatic systems.

Table 3: Analysis of Substituent Effects on the Aromatic Ring

Substituent Position Electronic Effect Directing Influence
-NHCOCH₃ 1' Activating (Resonance) ortho, para
-F 2' Deactivating (Inductive) ortho, para
-Br 4' Deactivating (Inductive) ortho, para

| -NH₂ | 5' | Activating (Resonance) | ortho, para |

The synthetic challenges inherent in selectively modifying a molecule like this compound drive innovation in synthetic methodology. For instance, developing a reaction that can functionalize the C-H bond at the 6'-position while leaving the other positions untouched would require a highly selective catalyst. Similarly, performing a cross-coupling reaction at the C-Br bond without affecting the fluoro or amino groups necessitates carefully controlled reaction conditions.

Research aimed at solving these selectivity challenges often leads to the discovery of novel catalysts, reagents, and reaction pathways that have broad applicability across organic chemistry. These new methods enable chemists to construct complex molecules with a level of precision that was previously unattainable, accelerating drug discovery and the development of new materials. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 5'-Amino-4'-bromo-2'-fluoroacetanilide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation and acetylation of aniline derivatives. A plausible route is:

Bromination/Fluorination: Start with a substituted aniline (e.g., 4-fluoroaniline). Introduce bromine at the 4'-position using electrophilic substitution under controlled conditions (e.g., Br₂ in acetic acid at 0–5°C) .

Acetylation: Protect the amino group using acetic anhydride in pyridine to form the acetanilide backbone .

Purification: Recrystallize from methanol (solubility: ~50 mg/mL at RT) to achieve >98% purity .

Optimization Strategies:

  • Use factorial design to test variables like temperature, stoichiometry, and solvent polarity .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Table 1: Key Physical Properties for Synthesis

PropertyValue/DescriptionReference
Melting Point118°C
Solubility (Methanol)~50 mg/mL
Purity (GC)>98.0%

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight containers at room temperature (RT) away from light and moisture .
  • Safety Protocols: Use PPE (gloves, lab coat, goggles) due to potential carcinogenicity (GHS hazard class) .
  • Waste Disposal: Neutralize with a reducing agent (e.g., sodium thiosulfate) before disposal in halogenated waste streams .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Purity Analysis: GC or HPLC with UV detection (retention time comparison to standards) .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm) .
    • Mass Spectrometry: Confirm molecular ion peak at m/z 232.05 (C₈H₇BrFNO) .
  • Elemental Analysis: Verify Br/F content via XRF or combustion analysis.

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., NMR, IR, XRD) to resolve ambiguities. For example, use NOESY NMR to confirm spatial arrangement of substituents.
  • Control Experiments: Synthesize and characterize analogous compounds (e.g., 2'-Bromo-4'-fluoroacetanilide ) to benchmark spectral patterns.
  • Computational Modeling: Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) for electronic structure validation.

Q. What strategies improve regioselectivity in halogenation reactions for synthesizing this compound?

Methodological Answer:

  • Directing Groups: Utilize the amino group’s meta-directing effect to position bromine at the 4'-site. Fluorine at 2' can further modulate reactivity via steric/electronic effects .
  • Temperature Control: Lower temperatures (0–10°C) favor kinetic control, reducing undesired di-substitution .
  • Catalysis: Employ Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution efficiency .

Q. Table 2: Halogenation Reaction Optimization

ConditionImpact on RegioselectivityReference
Temperature (0°C vs. 25°C)Higher selectivity at 0°C
Solvent (Acetic Acid vs. DCM)Polar solvents favor mono-substitution

Q. How can researchers mitigate byproduct formation during acetylation of halogenated anilines?

Methodological Answer:

  • Stoichiometric Control: Use a slight excess of acetic anhydride (1.2 equiv) to ensure complete acetylation while minimizing diacetylated byproducts .
  • Workup Protocol: Quench with ice-cold water to precipitate the product, then wash with dilute HCl to remove unreacted starting material .
  • Chromatographic Separation: Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from impurities .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

  • Heat Management: Exothermic reactions (e.g., bromination) require jacketed reactors with cooling systems to prevent runaway reactions .
  • Solvent Recovery: Implement distillation systems to recycle methanol, reducing costs and environmental impact .
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction parameters .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Bromine as Leaving Group: The 4'-bromo substituent facilitates Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis.
  • Amino Group Activation: The electron-donating amino group enhances nucleophilic aromatic substitution (SNAr) at the 2'-fluoro position .
  • Solvent Effects: Use DMF or THF to stabilize transition states in Pd-mediated reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.